molecular formula C7H5ClN4O B1373960 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 1350643-69-4

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B1373960
CAS No.: 1350643-69-4
M. Wt: 196.59 g/mol
InChI Key: UDUGGOYXXDQLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name derives from its bicyclic core and substituents. The pyrrolo[2,3-d]pyrimidine nomenclature indicates a pyrrole ring fused to a pyrimidine ring at positions 2 and 3, respectively. The numbering prioritizes the pyrimidine ring, with the pyrrole nitrogen assigned position 7. Key substituents include:

  • 4-Chloro : A chlorine atom at position 4 of the pyrimidine ring.
  • 5-Carboxamide : A carboxamide group (-CONH₂) at position 5.

The systematic classification places this compound under bicyclic diazaheterocycles , specifically pyrrolopyrimidines , which are deaza-analogues of purines. The compound’s molecular formula is C₇H₅ClN₄O , with a molecular weight of 196.59 g/mol .

Table 1: Core Structural Features

Feature Description
Bicyclic System Pyrrole fused to pyrimidine at positions 2 and 3
Position 4 Substituent Chlorine atom (electron-withdrawing)
Position 5 Substituent Carboxamide group (-CONH₂)
Heteroatoms Four nitrogen atoms (two in pyrimidine, one in pyrrole, one in carboxamide)

Molecular Geometry and Crystallographic Analysis

The fused pyrrolo[2,3-d]pyrimidine core adopts a planar geometry , typical of aromatic heterocycles. The pyrimidine ring exhibits conjugation across its π-system, while the pyrrole ring contributes to aromatic stability. The chlorine atom at position 4 introduces steric and electronic effects , slightly distorting the planarity of the pyrimidine ring.

Crystallographic data for this compound is limited, but analogous pyrrolopyrimidines (e.g., 4-chloro derivatives) show:

  • Bond Lengths : Pyrimidine C-N bonds ~1.35–1.40 Å, pyrrole C-N ~1.38–1.42 Å.
  • Hydrogen Bonding : The carboxamide group may form intramolecular hydrogen bonds with adjacent nitrogen atoms, stabilizing the conformation.

Electronic Structure and Tautomeric Equilibria

The electronic structure is dominated by aromatic stabilization from the conjugated π-system. Key features include:

  • Electron-Withdrawing Effects : The chlorine atom at position 4 polarizes adjacent C-Cl bonds, increasing electrophilicity at the pyrimidine ring.
  • Carboxamide Group : The -CONH₂ group acts as an electron-withdrawing meta-director, further modulating reactivity.

Tautomerism is restricted due to the fixed substituent positions. The 7H designation indicates a protonated pyrrole nitrogen, preventing tautomeric equilibria in the core structure. However, the carboxamide group may participate in protonation/deprotonation under acidic/basic conditions, though this is less relevant for its primary applications.

Substituent Effects on Pyrrolopyrimidine Core Reactivity

The substituents at positions 4 and 5 significantly influence the compound’s reactivity:

Chlorine at Position 4
  • Nucleophilic Substitution : The chlorine atom is a good leaving group, enabling substitution reactions with amines, alkoxides, or thiols. This reactivity is exploited in synthesizing derivatives for kinase inhibition (e.g., JAK/STAT pathway modulators).
  • Electronic Effects : Withdraws electron density via resonance, activating the pyrimidine ring toward electrophilic attack.
Carboxamide at Position 5
  • Hydrogen Bonding : The -CONH₂ group participates in hydrogen bonding, stabilizing interactions with biological targets (e.g., ATP-binding pockets).
  • Steric Hindrance : The bulk of the carboxamide group limits access to the pyrrole ring, directing reactivity toward the pyrimidine ring.

Table 2: Substituent-Driven Reactivity

Substituent Position Reactivity Impact
Chlorine 4 Facilitates nucleophilic substitution; activates pyrimidine ring for electrophiles
Carboxamide 5 Enables hydrogen bonding; sterically protects pyrrole ring

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGGOYXXDQLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731633
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350643-69-4
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. One such method involves the use of ethyl cyanoacetate, thiourea, sodium ethoxide, active nickel, 2-chloroacetaldehyde, and phosphorus oxychloride as raw materials. The process includes steps of ring closing, sulfydryl removing, substitution/cyclization, and chlorination .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. These inhibitors play a vital role in treating diseases such as cancer and autoimmune disorders. Notable drugs synthesized from this compound include:

  • Tofacitinib : Used for treating rheumatoid arthritis.
  • Ruxolitinib : Indicated for myelofibrosis and polycythemia vera.
  • Baricitinib : Another treatment for rheumatoid arthritis.

The compound's structure allows for modifications that can enhance selectivity and efficacy against specific kinases involved in disease pathways .

Anticancer Research

Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown promising anticancer activities by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Research indicates that these derivatives can target specific molecular pathways associated with tumor growth .

Antiviral Applications

Some studies have explored the antiviral potential of this compound, demonstrating effectiveness against certain viral infections. The mechanism often involves interference with viral replication processes, making it a candidate for further investigation in antiviral drug development .

Inflammatory Disease Treatment

The anti-inflammatory properties of compounds derived from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine suggest potential applications in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Case Study 1: Tofacitinib Synthesis

Tofacitinib is synthesized using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate. The efficiency of this synthesis pathway has been demonstrated through various studies that highlight yield improvements and reduced environmental impact compared to traditional methods .

Case Study 2: Anticancer Activity

In vitro studies have shown that specific derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit significant growth inhibition in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These findings support the continued exploration of this compound's derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell division and survival, leading to the suppression of tumor growth and inflammation .

Comparison with Similar Compounds

Structural Derivatives and Modifications

The biological and chemical properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide are heavily influenced by substituent variations. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties Applications
This compound Cl at C4; CONH₂ at C5 Intermediate for kinase inhibitors; moderate solubility Anticancer drug synthesis
Sangivamycin 4-Amino; ribofuranosyl at N7; CONH₂ at C5 Nucleoside analog; inhibits RNA polymerase Antitumor (preclinical studies)
ARC (NSC 188491) 4-Amino; hydrazino at C6; ribofuranosyl at N7; CONH₂ at C5 Represses p21 mRNA; high cytotoxicity Anticancer (in vitro)
Vepafestinib 4-Amino; alkyne at C6; methylcyclopropyl at N7; CONH₂ at C5 RET kinase inhibitor; high CNS penetration Oncology (clinical candidate)
4-Chloro-7-isopropyl-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Cl at C4; COOH at C5; isopropyl at N7 Enhanced lipophilicity Probing kinase selectivity
4-Amino-7-(2-hydroxyethoxymethyl)-pyrrolo[2,3-d]pyrimidine-5-carboxamide 4-Amino; hydroxyethoxymethyl at N7; CONH₂ at C5 Improved solubility; nucleoside-like structure Antiviral (theoretical)

Key Research Findings

  • Sangivamycin Derivatives : Substitution of the ribose moiety with deoxyribose (2'- or 3'-deoxy) enhances metabolic stability but reduces antitumor activity in vivo .
  • ARC : Demonstrates potent in vitro cytotoxicity but lacks sufficient in vivo efficacy due to rapid clearance, necessitating structural optimization .
  • Vepafestinib : The 6-position alkyne and N7 methylcyclopropyl groups confer RET kinase selectivity and blood-brain barrier penetration, critical for treating CNS-involved cancers .
  • Carboxylic Acid Derivatives : Replacing carboxamide (CONH₂) with carboxylic acid (COOH) reduces hydrogen-bonding capacity, altering target affinity .

Biological Activity

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C7H5ClN4O
  • Molecular Weight: 184.59 g/mol
  • CAS Number: 1350643-69-4
  • Melting Point: 183-184°C
  • Boiling Point: 325.9°C at 760 mmHg
  • Density: 1.5 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been shown to inhibit critical kinases associated with cancer progression, including:

  • Phosphoinositide 3-kinases (PI3K): This pathway is crucial in many cancers and inflammatory diseases. The compound may modulate PI3K signaling, impacting cell growth and survival .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit IC50 values ranging from 29 to 59 µM against four different cancer cell lines, with some compounds demonstrating significant inhibition of EGFR and CDK2 enzymes .
CompoundCell LineIC50 (µM)Mechanism
5kHepG240 - 204Induces apoptosis via caspase activation
5hMDA-MB-231VariesCell cycle arrest
5lHeLaVariesApoptotic pathway modulation

Apoptosis Induction

The compound has been shown to induce apoptosis in HepG2 cells by increasing levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2, an anti-apoptotic protein. This suggests a mechanism where the compound promotes programmed cell death, which is crucial for cancer therapy .

Study on HepG2 Cells

In a controlled study involving HepG2 cells treated with the compound:

  • Apoptosis Rate: Increased from 0.29% (control) to 9.74% (treated).
  • Caspase Activation: Levels of caspase-3 were found to be significantly elevated (6.9-fold increase) compared to control groups.

These findings underscore the potential of this compound as a therapeutic agent targeting liver cancer.

Cancer Treatment

Given its ability to target key pathways involved in tumor growth and survival, this compound holds promise for development as an anticancer drug. The modulation of apoptotic pathways offers a strategic approach to enhance the efficacy of existing therapies or develop novel treatments.

Inflammatory Diseases

Due to its influence on PI3K signaling pathways, it may also have applications in treating inflammatory diseases where PI3K is implicated, such as rheumatoid arthritis and asthma .

Q & A

Q. How does the compound’s stability under physiological conditions impact drug development?

  • Degradation Studies :
  • pH Stability : Monitor hydrolysis in buffers (pH 1–9) via HPLC; carboxamide is stable at pH 7.4 but degrades in acidic conditions .
  • Oxidative Stress : Assess ROS-mediated degradation using H₂O₂ and LC-MS to identify byproducts .

Q. What challenges arise in purifying the compound from reaction mixtures?

  • Common Impurities :
  • Dechlorinated Byproduct : Remove via silica gel chromatography (hexane:EtOAc gradient) .
  • Dimers : Separate using preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How to functionalize the pyrrolo[2,3-d]pyrimidine core for targeted drug delivery?

  • Strategies :
  • PEGylation : Attach polyethylene glycol via C7 nitrogen to enhance solubility .
  • Biotinylation : Introduce biotin tags for affinity-based screening .

Q. What regulatory considerations apply to preclinical studies of this compound?

  • Guidelines : Follow ICH S7A for safety pharmacology (e.g., hERG assay to assess cardiac risk) .
  • Documentation : Maintain batch records (e.g., COA for purity, residual solvents) per FDA GMP standards .

Q. How does retrosynthetic analysis inform novel synthetic pathways?

  • AI Tools : Platforms like Pistachio suggest disconnections at the C4-Cl bond, prioritizing commercially available intermediates .

Q. What patent landscapes exist for pyrrolo[2,3-d]pyrimidine derivatives in oncology?

  • Key Patents :
  • WO2015120323 : Covers carboxamide derivatives as CDK4/6 inhibitors .
  • US20210047621 : Claims prodrug formulations for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.